1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone
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Overview
Description
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is an organic compound that features a pyridine ring substituted with an amino group and a phenyl ring attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can be achieved through a multi-step process involving the following key steps:
Amination Reaction: The starting material, 4-aminopyridine, undergoes an amination reaction with a halogenated phenyl ethanone derivative. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Alkylation Reaction: The intermediate product from the amination reaction is then subjected to an alkylation reaction to introduce the ethanone group. This step may involve the use of an alkyl halide and a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be utilized in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The amino group on the pyridine ring can form hydrogen bonds with target molecules, while the phenyl and ethanone moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can be compared with similar compounds such as:
1-(3-Aminopyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group on the pyridine ring. This difference can affect its reactivity and biological activity.
1-(2-(4-Methylpyridin-3-yl)phenyl)ethanone: The presence of a methyl group instead of an amino group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-aminopyridin-3-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)10-4-2-3-5-11(10)12-8-15-7-6-13(12)14/h2-8H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMXSXPBBOSHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728044 |
Source
|
Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258610-21-7 |
Source
|
Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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